(5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound features a unique structure that combines a thiazolidinone core with a pyrazole ring and various substituents, making it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:
Formation of the Pyrazole Ring: The synthesis begins with the preparation of the pyrazole ring. This can be achieved by reacting a hydrazine derivative with an appropriate β-diketone under reflux conditions in ethanol.
Thiazolidinone Core Formation: The next step involves the formation of the thiazolidinone core. This is usually done by reacting a thiourea derivative with a suitable α-haloketone in the presence of a base such as sodium ethoxide.
Coupling Reaction: The final step is the coupling of the pyrazole and thiazolidinone intermediates. This is typically achieved through a condensation reaction in the presence of a catalyst like piperidine under reflux conditions in ethanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bonds or the thioxo group, potentially converting them to single bonds or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or reduced double bonds.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in antimicrobial studies. Its ability to inhibit the growth of certain bacteria and fungi makes it a candidate for the development of new antimicrobial agents.
Medicine
In medicine, the compound’s anti-inflammatory and anticancer properties are of particular interest. It has been investigated for its potential to inhibit cancer cell proliferation and reduce inflammation, making it a potential lead compound for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced durability or resistance to microbial growth.
Mechanism of Action
The mechanism of action of (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The thiazolidinone core is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyrazole ring can also interact with proteins, affecting their function. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis in cancer cells, and reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-Methoxyphenyl)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-phenylthiazolidin-4-one
- (2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one
Uniqueness
The uniqueness of (5Z)-3-benzyl-5-({3-[2-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the prop-2-en-1-yloxy group, for example, provides additional sites for chemical modification, enhancing its versatility as a synthetic intermediate and its potential as a therapeutic agent.
Properties
Molecular Formula |
C30H25N3O2S2 |
---|---|
Molecular Weight |
523.7 g/mol |
IUPAC Name |
(5Z)-3-benzyl-5-[[3-(2-methyl-4-prop-2-enoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C30H25N3O2S2/c1-3-16-35-25-14-15-26(21(2)17-25)28-23(20-33(31-28)24-12-8-5-9-13-24)18-27-29(34)32(30(36)37-27)19-22-10-6-4-7-11-22/h3-15,17-18,20H,1,16,19H2,2H3/b27-18- |
InChI Key |
MANKOFMTZUGLNE-IMRQLAEWSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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